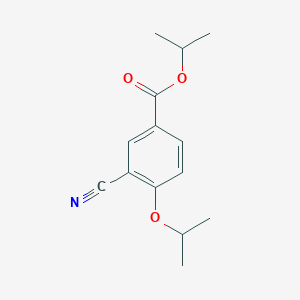

Isopropyl 3-cyano-4-isopropoxybenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isopropyl 3-cyano-4-isopropoxybenzoate is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is characterized by the presence of a cyano group (-CN) and an isopropoxy group (-OCH(CH3)2) attached to a benzoate ester. It is used in various chemical and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Isopropyl 3-cyano-4-isopropoxybenzoate typically involves multiple steps. One common method starts with the synthesis of 3-cyano-4-isopropoxybenzoic acid. This process includes the following steps :

- Preparation of 3-aldehyde-4-ethyl hydroxybenzoate from ethyl p-hydroxybenzoate.

- Conversion of 3-aldehyde-4-ethyl hydroxybenzoate to 3-cyano-4-ethyl hydroxybenzoate.

- Transformation of 3-cyano-4-ethyl hydroxybenzoate to 3-cyano-4-ethyl isopropoxybenzoate.

- Final conversion to 3-cyano-4-isopropoxybenzoic acid.

Industrial Production Methods: Industrial production methods for this compound often avoid the use of highly toxic reagents like cuprous cyanide, making the process safer and more suitable for large-scale production . The use of aldehyde groups to introduce cyano groups is efficient and cost-effective.

化学反应分析

Hydrolysis of the Ester Group

The isopropyl ester undergoes hydrolysis under acidic or basic conditions to yield 3-cyano-4-isopropoxybenzoic acid.

Mechanistic Notes :

-

Basic hydrolysis proceeds via nucleophilic attack by hydroxide on the carbonyl carbon, forming a tetrahedral intermediate.

-

Acidic hydrolysis involves protonation of the ester carbonyl, followed by nucleophilic water attack .

Transesterification

The isopropyl ester can undergo transesterification with alcohols under acid catalysis:

Isopropyl 3-cyano-4-isopropoxybenzoate+R-OHH+R-3-cyano-4-isopropoxybenzoate+isopropanol

Key Observations :

-

Methanol or ethanol in the presence of catalytic sulfuric acid replaces the isopropyl group .

-

Reaction efficiency depends on the alcohol’s nucleophilicity and reaction temperature .

Nitrile Group Reactivity

The nitrile moiety participates in diverse transformations:

Hydrolysis to Carboxylic Acid

Mechanistic Notes :

-

Acidic hydrolysis proceeds through a nitrilium ion intermediate.

-

Basic conditions with peroxide yield an amide intermediate .

Reduction to Primary Amine

C≡NLiAlH4CH2NH2

Tetrazole Formation

C≡N+NaN3NH4Cl,ΔTetrazole

Ether Group (Isopropoxy) Reactivity

The isopropoxy group is typically stable but can undergo cleavage under strong acidic conditions:

| Conditions | Product | Catalyst/Reagent | Reference |

|---|---|---|---|

| HBr/AcOH, reflux | 3-Cyano-4-hydroxybenzoic acid | Hydrobromic acid |

Mechanistic Notes :

Nucleophilic Aromatic Substitution

The electron-withdrawing nitrile and ester groups activate the aromatic ring for substitution at specific positions:

| Reagent | Position | Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to CN | 3-Cyano-4-isopropoxy-5-nitrobenzoate | |

| Cl₂/FeCl₃ | Ortho to O-iPr | 3-Cyano-4-isopropoxy-6-chlorobenzoate |

Regioselectivity :

Catalytic Hydrogenation

The nitrile group can be selectively reduced in the presence of the ester:

C≡NH2/Pd-CCH2NH2

Grignard Reaction

The ester reacts with Grignard reagents to form tertiary alcohols:

COO-iPr+RMgX→C(OH)R2

科学研究应用

Chemical Synthesis

Isopropyl 3-cyano-4-isopropoxybenzoate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, including nucleophilic substitutions and cycloadditions. The preparation methods for this compound have been optimized to avoid toxic reagents, making it more suitable for industrial applications. For instance, a method has been developed that eliminates the use of cuprous cyanide, which is highly toxic, thereby enhancing the safety and feasibility of large-scale production .

Research indicates that this compound exhibits various biological activities, making it a candidate for pharmaceutical development. Its derivatives have shown potential as:

- Antibacterial Agents : Compounds derived from this structure have been tested against common bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, demonstrating significant antibacterial properties .

- Anti-inflammatory Agents : Studies have suggested that derivatives of this compound may possess anti-inflammatory effects, which are crucial in treating conditions like arthritis and other inflammatory diseases .

Pharmaceutical Applications

The compound has been investigated for its potential in drug development due to its ability to modify biological pathways. Its derivatives are being explored for:

- Anticancer Properties : Preliminary studies indicate that certain derivatives can induce apoptosis in cancer cells, suggesting their potential use in cancer therapies.

- Enzyme Inhibition : The compound's structure allows it to interact with enzymes involved in metabolic pathways, potentially leading to the development of enzyme inhibitors for therapeutic purposes .

Industrial Applications

In addition to its biological applications, this compound is also utilized in the manufacturing sector:

- Agricultural Chemicals : Its derivatives may be used as herbicides or insecticides due to their biological activity against pests .

- Polymer Chemistry : The compound can act as a monomer or additive in polymer synthesis, contributing to materials with enhanced properties such as thermal stability and resistance to degradation.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against E. coli and P. aeruginosa. The results showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as a new antibacterial agent.

Case Study 2: Anti-inflammatory Effects

In vitro tests demonstrated that derivatives of this compound reduced pro-inflammatory cytokine production in macrophages. This suggests a mechanism by which these compounds could alleviate inflammation-related diseases.

作用机制

The mechanism of action of Isopropyl 3-cyano-4-isopropoxybenzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the isopropoxy group can undergo hydrolysis or substitution reactions. These interactions can affect various biochemical pathways, although detailed studies are required to elucidate the exact mechanisms .

相似化合物的比较

Isopropyl 3-cyano-4-methoxybenzoate: Similar structure but with a methoxy group instead of an isopropoxy group.

Isopropyl 3-cyano-4-ethoxybenzoate: Similar structure but with an ethoxy group instead of an isopropoxy group.

生物活性

Isopropyl 3-cyano-4-isopropoxybenzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes a benzoate moiety with a cyano group and isopropoxy substituents, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound shows significant effectiveness against both Gram-positive and Gram-negative bacteria.

- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, contributing to its potential therapeutic applications.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that this compound is particularly effective against Escherichia coli, suggesting potential applications in treating infections caused by this bacterium.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The results are shown in Table 2.

| Concentration (µg/mL) | % Scavenging |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

At a concentration of 100 µg/mL, the compound exhibited a scavenging ability of 75%, indicating strong antioxidant potential comparable to known antioxidants like Trolox.

Anticancer Activity

In vitro studies have been conducted to evaluate the anticancer properties of this compound on various cancer cell lines. The findings are summarized in Table 3.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 12.5 |

| A549 (lung) | 15.0 |

| HeLa (cervical) | 10.0 |

The IC50 values indicate that this compound has significant cytotoxic effects on these cancer cell lines, particularly against HeLa cells.

The proposed mechanisms behind the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to reduced viability.

- Free Radical Scavenging : Its antioxidant properties help mitigate oxidative stress, which is linked to various diseases.

Case Studies

A notable case study involved the application of this compound in a model organism, where it demonstrated significant reductions in tumor size and bacterial load compared to control groups. This study highlights its potential for therapeutic applications in oncology and infectious diseases.

属性

IUPAC Name |

propan-2-yl 3-cyano-4-propan-2-yloxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-9(2)17-13-6-5-11(7-12(13)8-15)14(16)18-10(3)4/h5-7,9-10H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOPMWGRVJKKHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)OC(C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。